molecular formula C17H23N3O B2516719 2-(3-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one CAS No. 917202-17-6

2-(3-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No. B2516719
CAS RN: 917202-17-6
M. Wt: 285.391
InChI Key: NSBHWSLCLAWBBW-UHFFFAOYSA-N
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Description

The compound "2-(3-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one" is a complex molecule that appears to be related to a class of heterocyclic compounds. These compounds are characterized by their tricyclic frameworks and the presence of nitrogen atoms within their ring structures. The compound is not directly mentioned in the provided papers, but the papers do discuss related structures and reactions that can shed light on the nature of this compound.

Synthesis Analysis

The synthesis of related heterotricyclic systems has been reported through the acid-catalyzed condensation of 2-amino-1,3-propanediols and 1,4-diketones under water-azeotroping conditions, leading to a variety of new compounds, including the tent-like, strain-free heterotricyclic system 2,6-dioxa-10-azatricyclo[5.2.1.0^4,10]decane . Although the specific synthesis of "this compound" is not detailed, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds suggests that the compound of interest may have a tricyclic core with nitrogen atoms incorporated into the ring system. The absence of pi conjugation in similar aminocarbenes, as mentioned in the first paper, indicates that the compound may have a pyramidal structure at the divalent carbon . This structural feature could influence the reactivity and stability of the compound.

Chemical Reactions Analysis

The reactivity of similar aminocarbenes has been studied, showing that the addition of the carbene to alkenes is stereospecifically cis, which suggests a singlet state during the reaction. The carbene is described as somewhat nucleophilic, which could be due to the overlap between the lone pair on nitrogen and the empty orbital on carbon . This nucleophilicity might be relevant to the chemical reactions involving "this compound".

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported in the provided papers, the properties of structurally related compounds can provide insights. For instance, the intramolecular cyclization catalyzed by trimethylchlorosilane leading to the formation of diastereomers suggests that the compound of interest may also exhibit stereoisomerism and could be subject to similar catalytic effects . The synthesis of 3-aminomethyl derivatives from related tricyclic compounds also implies that the compound may be amenable to functionalization at the nitrogen-containing side chain .

Scientific Research Applications

Synthesis and Structural Insights

The compound 2-(3-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one showcases intriguing chemical properties due to its unique structural configuration. Research by Kirby et al. (2001) elaborates on the synthesis and structural characteristics of a closely related compound, 3,5,7-trimethyl-1-azatricyclo[3.3.1.13,7]decan-2-one, highlighting its ketone-like behavior despite being an amide, owing to the tertiary amino group attached directly to the carbonyl carbon. This compound exhibits basic and nucleophilic properties, and its CO group reacts as a typical ketone, demonstrating versatility in chemical reactions, such as forming twisted enamines and acetals under standard conditions. The research also points out the reversible hydrolysis to a bicyclic amino acid under mild acidic conditions, indicating potential for intramolecular reactions and synthesis applications (Kirby, Komarov, & Feeder, 2001).

Reactivity and Transition-State Mimicry

Another study by Komarov et al. (2015) discusses the synthesis of 1-azatricyclo[3.3.1.1(3,7)]decan-2-one, a compound structurally related to the one , highlighting its significance as a transition-state mimic for cis-trans interconversion in peptide and protein folding. The stabilization of the amide group in a high-energy, perpendicular conformation emphasizes the potential of such compounds in mimicking enzymatic processes, which could be crucial in understanding and influencing biological systems (Komarov, Yanik, Ishchenko, Davies, Goodman, & Kirby, 2015).

Potential for Antimicrobial Agents

Balaji et al. (2015) explored the synthesis of 4,8,9,10-tetraaryl-1,3-diazatricyclo[3.3.1.1]decan-6-ones and their reduction to corresponding alcohols, revealing their effectiveness as antibacterial agents. This suggests that structurally similar compounds, such as 2-(3-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one, might possess antimicrobial properties, which could be of significant interest in the development of new therapeutic agents (Balaji, Sarveswari, & Vijayakumar, 2015).

properties

IUPAC Name

2-(3-aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-15-8-19-10-16(2,14(15)21)11-20(9-15)17(19,3)12-5-4-6-13(18)7-12/h4-7H,8-11,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBHWSLCLAWBBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3(C)C4=CC(=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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